Cholestane-3,5,6-triol

Niemann-Pick type C biomarker specificity oxysterol diagnostics

Cholestane-3,5,6-triol (CAS 115510-05-9; synonymous with 5α-cholestane-3β,5,6β-triol, C-triol, and 3β,5α,6β-trihydroxycholestane, CAS 1253-84-5) is a saturated C27-trihydroxysterol (molecular formula C₂₇H₄₈O₃, molecular weight 420.67 g/mol) belonging to the oxysterol subclass of cholesterol oxidation products. Unlike monohydroxylated oxysterols (e.g., 25-hydroxycholesterol, 7β-hydroxycholesterol) or ketone-bearing analogs (e.g., 7-ketocholesterol), this compound bears three hydroxyl substituents at the 3β, 5α, and 6β positions on a fully saturated cholestane backbone.

Molecular Formula C27H48O3
Molecular Weight 420.7 g/mol
CAS No. 115510-05-9
Cat. No. B047416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestane-3,5,6-triol
CAS115510-05-9
Synonyms5alpha-cholestane-3beta,5,6beta-triol
cholestane-3 beta,5 alpha,6 beta-triol
cholestane-3,5,6-triol
cholestane-3,5,6-triol, (3beta)-isomer
cholestane-3,5,6-triol, (3beta, 5alpha, 6alpha)-isomer
cholestane-3,5,6-triol, (3beta, 5alpha, 6beta)-isomer
cholestane-3,5,6-triol, (3beta, 5beta, 6beta)-isomer
cholestane-3,5,6-triol, (3beta, 6beta)-isome
Molecular FormulaC27H48O3
Molecular Weight420.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1
InChIKeyYMMFNKXZULYSOQ-MHZASZHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholestane-3,5,6-triol (CAS 115510-05-9): Procurement-Relevant Identity, Class, and Key Physicochemical Properties


Cholestane-3,5,6-triol (CAS 115510-05-9; synonymous with 5α-cholestane-3β,5,6β-triol, C-triol, and 3β,5α,6β-trihydroxycholestane, CAS 1253-84-5) is a saturated C27-trihydroxysterol (molecular formula C₂₇H₄₈O₃, molecular weight 420.67 g/mol) belonging to the oxysterol subclass of cholesterol oxidation products [1]. Unlike monohydroxylated oxysterols (e.g., 25-hydroxycholesterol, 7β-hydroxycholesterol) or ketone-bearing analogs (e.g., 7-ketocholesterol), this compound bears three hydroxyl substituents at the 3β, 5α, and 6β positions on a fully saturated cholestane backbone . It is generated endogenously via cholesterol epoxide hydrolase (ChEH)-mediated hydration of 5,6-epoxycholesterols and also arises non-enzymatically during lipid peroxidation, positioning it as both a mechanistic probe of the 5,6-EC/ChEH metabolic axis and a clinically validated biomarker for Niemann-Pick type C disease [2].

Why Cholestane-3,5,6-triol Cannot Be Replaced by 7-Ketocholesterol or Other In-Class Oxysterols for Targeted Research and Diagnostic Procurement


Oxysterols are a structurally and functionally heterogeneous family; even congeners differing by a single hydroxyl position can display divergent—and sometimes opposing—biological activities [1]. Cholestane-3,5,6-triol is uniquely situated at the branch point of the 5,6-epoxycholesterol (5,6-EC) metabolic pathway: it is the direct ChEH product that can be further oxidized to the oncometabolite oncosterone (6-oxo-cholestane-3β,5α-diol, OCDO) or aminated to the tumor-suppressor dendrogenin A [2]. In contrast, 7-ketocholesterol (7-KC) arises from a distinct autoxidative route and lacks the 5α-hydroxyl group critical for ASIC channel inhibition and Nav channel modulation [3]. Similarly, 5α-cholestane-3β,6β-diol (lacking the 5α-OH) fails to engage the SMO/LXRα signaling axis activated by the triol [4]. These pathway-level, stereochemical, and pharmacological distinctions mean that substituting cholestane-3,5,6-triol with a generic “oxysterol standard” will yield non-interchangeable experimental or diagnostic outcomes; the quantitative evidence below substantiates this at the assay level.

Quantitative Differentiation Evidence for Cholestane-3,5,6-triol Against Closest Analogs and Alternatives


Disease-Associated Plasma Specificity: Cholestane-3,5,6-triol vs. 7-Ketocholesterol in Inherited Cholesterol Metabolism Disorders

In a cohort of 107 controls and 122 patients spanning 11 disease categories, plasma cholestane-3β,5α,6β-triol (CT) was elevated exclusively in Niemann-Pick type C (NPC), lysosomal acid lipase (LAL) deficiency, and cerebrotendinous xanthomatosis (CTX), whereas 7-ketocholesterol (7-KC) was non-specifically elevated across the majority of studied diseases [1]. A separate validation study (n=76 suspected NPC patients) using molecular genetics as the gold standard reported CT diagnostic sensitivity of 88% and specificity of 96.08%, with positive and negative predictive values of 91.67% and 94.23%, respectively [2]. In pediatric reference-interval studies, CT demonstrated higher sensitivity for NPC detection compared to 7-KC [3]. These data establish CT as a substantially more disease-selective plasma biomarker than 7-KC for the differential diagnosis of NPC and related lysosomal disorders.

Niemann-Pick type C biomarker specificity oxysterol diagnostics

Functional Opposites in Calcium Signaling: Cholestane-3,5,6-triol Inhibits Whereas Cholesterol-5β,6β-Epoxide Activates Calcium Influx in Human Neutrophils

In a systematic screen of purified oxysterol standards on human neutrophil calcium transients, cholestane-3,5,6-triol (compound S5) was classified as inhibitory, whereas the structurally proximal analog cholesterol-5β,6β-epoxide (S4) activated calcium influx [1]. This functional dichotomy was replicated in dHL60 cell lines, where S5 again inhibited and S4 activated the calcium response. A similar inhibitory pattern was observed for 7α-hydroxy-cholesterol (S3) and 5-cholesten-3β-ol-7-one (S8), while 5α-cholestane-3,6-dione (S11) clustered with the activating phenotype [1]. IC₅₀ values were reported for each compound in each assay, providing a quantitative rank-order of compound activity [1].

calcium signaling neutrophil biology wound healing oxysterol pharmacology

Divergent Signaling Pathway Engagement: Cholestane-3,5,6-triol Activates SMO/LXRα in Breast Cancer Cells While Diol Congeners Are Inactive

In MDA-MB-231 human breast cancer cells treated for 24 h, both cholestane-3β,5α,6β-triol (triol) and 7-ketocholesterol (7-KC) promoted apoptosis and increased expression of smoothened (SMO) and LXRα, along with the downstream cholesterol efflux transporters ABCA1 and ABCG1 [1]. In contrast, an equimolar mixture of 5α-cholestane-3β,6β-diol and 5α-cholestane-3β,6α-diol (diol) did not affect these pathways, despite all three oxysterol preparations promoting cell death [1]. This indicates that the 5α-hydroxyl group present in the triol (but absent in the diol) is structurally essential for SMO/LXRα pathway engagement, distinguishing the triol not only from inactive diols but also from 7-KC, which shares pathway activation but via a distinct biosynthetic origin.

breast cancer sonic hedgehog pathway LXRα ABC transporters oxysterol signaling

Subunit-Selective ASIC Channel Pharmacology: Cholestane-3,5,6-triol Inhibits ASIC1a and ASIC3 but Spares ASIC1β and ASIC2a

Whole-cell patch-clamp recordings in CHO cells heterologously expressing acid-sensing ion channel (ASIC) subunits revealed that cholestane-3β,5α,6β-triol (Triol) inhibits homomeric ASIC1a and ASIC3 currents without affecting ASIC1β or ASIC2a [1]. The inhibition was use-dependent but voltage- and pH-independent. Structure-activity relationship analysis demonstrated that the hydroxyl groups at the 5 and 6 positions of the A/B ring are critical for inhibitory activity [1]. In cultured mouse cortical neurons, Triol inhibited homomeric ASIC1a and heteromeric ASIC1a-containing channels and protected against acidosis-mediated neuronal injury in an ASIC1a-dependent manner, as confirmed by knockout studies [1]. In vivo, Triol reduced middle cerebral artery occlusion (MCAO)-induced ischemic brain injury [1]. This subunit-selectivity profile distinguishes Triol from broad-spectrum ASIC inhibitors such as amiloride and positions it as a unique pharmacological probe for dissecting ASIC1a-versus-ASIC2a-mediated contributions in neuronal injury models.

acid-sensing ion channels ischemic stroke neuroprotection ion channel pharmacology

Multi-Endpoint in Vivo Anti-Cancer Activity in Prostate Cancer: Dose-Dependent Proliferation Suppression, G1 Arrest, Apoptosis, and Xenograft Growth Inhibition

Cholestane-3β,5α,6β-triol (triol) dose-dependently suppressed proliferation of three human prostate cancer cell lines—LNCaP CDXR-3, DU-145, and PC-3—and reduced colony formation in soft agar [1]. Flow cytometry revealed G1 cell cycle arrest at 10–40 µM, while TUNEL assay confirmed apoptosis induction at 20–40 µM across all three lines [1]. Mechanistically, triol reduced Akt1, phospho-Akt (Ser473 and Thr308), PDK1, c-Myc, and Skp2 protein levels while accumulating p27ᴷⁱᵖ [1]. In vivo, oral administration of triol at 20 mg/kg daily for three weeks significantly retarded PC-3 xenograft growth in nude mice, with reduced Akt1 expression confirmed in tumor tissue [1]. Triol also suppressed migration and invasion, increasing E-cadherin and decreasing N-cadherin, vimentin, Slug, FAK, and phospho-FAK levels [1]. This breadth of in vitro and in vivo anti-cancer endpoints, spanning proliferation, cell cycle, apoptosis signaling, and metastasis-related protein markers, contrasts with narrower activity profiles reported for the diol species, which induce apoptosis in tumor lines but lack documented in vivo xenograft efficacy or coordinated EMT marker modulation [2].

prostate cancer xenograft cell cycle arrest Akt signaling EMT inhibition

Voltage-Gated Sodium Channel Modulation: Cholestane-3,5,6-triol as a State-Dependent Nav Blocker with in Vivo Anti-Seizure Activity

Cholestane-3β,5α,6β-triol (Triol) functions as a state-dependent negative modulator of voltage-gated sodium (Nav) channels, with higher affinity for open and inactivated states compared to closed channels [1]. At a concentration of 10 µM, Triol decreased action potential firing in hippocampal neurons in vitro [2]. Molecular docking and dynamics simulations identified a physical binding interaction between Triol and the indole ring of Trp122 of the Nav channel [1]. In vivo, Triol attenuated pentylenetetrazole (PTZ)-induced convulsive behavioral deficits, demonstrating anti-seizure efficacy [1]. This Nav-modulatory profile is structurally distinct from that of other oxysterols such as 25-hydroxycholesterol, which primarily acts via LXR and inflammatory pathways, and from 7-ketocholesterol, which lacks reported Nav channel binding activity. The combination of in silico binding data, in vitro electrophysiology, and in vivo seizure protection makes Triol a unique tool compound among oxysterols for studying Nav channel pharmacology in the context of neuronal hyperexcitability disorders.

voltage-gated sodium channels epilepsy neuronal hyperexcitability neuroprotection

Evidence-Backed Procurement Scenarios Where Cholestane-3,5,6-triol Is the Preferred Oxysterol Standard


NPC and Lysosomal Storage Disease Diagnostic Biomarker Assay Development (LC-MS/MS or GC-MS Platforms)

Clinical laboratories and diagnostic kit developers requiring a plasma oxysterol biomarker with ≥88% sensitivity and ≥96% specificity for NPC screening should procure cholestane-3,5,6-triol as the primary calibrator and quality control standard, rather than 7-ketocholesterol, which is non-specifically elevated across numerous metabolic, hepatic, and peroxisomal disorders [1][2]. The triol also enables therapy monitoring in NPC patients under miglustat treatment, where plasma concentrations significantly decrease compared to untreated patients [2]. Deuterated internal standards (e.g., d₇-cholestane-3β,5α,6β-triol) are commercially available to support robust isotope-dilution LC-MS/MS workflows [3].

Cancer Cell Biology Research Targeting the 5,6-Epoxycholesterol/ChEH/Oncosterone Metabolic Axis

Investigators studying the ChEH-mediated metabolic pathway linking 5,6-epoxycholesterols to the oncometabolite oncosterone (OCDO) and the tumor-suppressor dendrogenin A require authentic cholestane-3,5,6-triol as the obligate pathway intermediate standard [1]. The triol is specifically required because it is the direct ChEH product that serves as the substrate for subsequent oxidation by 11β-HSD2 to OCDO; neither 7-KC nor 25-hydroxycholesterol participates in this metabolic sequence [2]. Breast cancer research programs examining the SMO/LXRα signaling axis must use the triol rather than diol species, as the diol mixture fails to activate these pathways in MDA-MB-231 cells [3].

Neuroscience and Stroke Research Requiring Subunit-Selective ASIC Channel Pharmacological Probes

Stroke and cerebral ischemia laboratories investigating ASIC1a-mediated neuronal injury should procure cholestane-3,5,6β-triol as a subunit-selective inhibitor that distinguishes ASIC1a/ASIC3 from ASIC1β/ASIC2a, a selectivity profile not offered by broad-spectrum inhibitors such as amiloride [1]. The triol's in vivo efficacy in the MCAO stroke model, validated in wild-type versus ASIC1a-knockout mice, provides a genetically credentialed tool for target engagement studies [1]. Additionally, epilepsy and neuronal excitability research groups can employ the triol as a state-dependent Nav channel modulator with demonstrated in vivo anti-seizure activity in the PTZ model [2].

Inflammation and Wound-Healing Research Requiring Defined Oxysterol Standards with Characterized Calcium and NETosis Activity

Wound-healing and innate immunity research programs using the Gulf catfish skin preparation model or studying neutrophil calcium signaling and NETosis should specifically procure cholestane-3,5,6-triol (S5) as the inhibitory reference standard, given that cholesterol-5β,6β-epoxide (S4) and 5α-cholestane-3,6-dione (S11) produce the functionally opposite (activating) effect on calcium influx in human neutrophils [1]. This binary functional assignment (inhibitory vs. activating) was determined using pure commercial oxysterol preparations with reported IC₅₀ values, enabling quantitative structure-activity relationship studies and formulation design for wound-healing applications [1].

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